molecular formula C16H24N2.ClH<br>C16H25ClN2 B1682299 Xylometazoline hydrochloride CAS No. 1218-35-5

Xylometazoline hydrochloride

Katalognummer: B1682299
CAS-Nummer: 1218-35-5
Molekulargewicht: 280.83 g/mol
InChI-Schlüssel: YGWFCQYETHJKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xylometazolinhydrochlorid: ist ein Medikament, das hauptsächlich als Nasenspray verwendet wird. Es gehört zur Klasse der Alpha-Adrenorezeptor-Agonisten und ist häufig in rezeptfreien Nasensprays und -tropfen enthalten. Diese Verbindung ist wirksam bei der Reduzierung von verstopfter Nase, die durch Erkältungen, Allergien und Sinusitis verursacht wird, indem sie die Blutgefäße in den Nasengängen verengt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Xylometazolinhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6-Dimethylbenzylchlorid mit tert-Butylamin zu 2-(4-tert-Butyl-2,6-dimethylbenzyl)-2-imidazolin. Dieser Zwischenstoff wird dann durch Reaktion mit Salzsäure zu Xylometazolinhydrochlorid umgewandelt .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Herstellung von Xylometazolinhydrochlorid ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xylometazolinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Diese Reaktion findet in wässrigen Lösungen statt, insbesondere unter sauren oder basischen Bedingungen.

    Oxidation: Xylometazolinhydrochlorid kann Oxidationsreaktionen eingehen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid beinhalten können.

    Reduktion: Reduktionsreaktionen von Xylometazolinhydrochlorid sind weniger häufig, können aber mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Hydrolyse zur Bildung von Imidazolinderivaten führen, während Oxidation zur Bildung verschiedener oxidierter Produkte führen kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Xylometazoline hydrochloride is primarily indicated for:

  • Nasal Congestion : Effective for symptomatic relief from nasal congestion due to colds, hay fever, and other respiratory allergies .
  • Post-Surgical Use : Demonstrated efficacy in managing nasal symptoms following surgical procedures such as septoplasty .
  • Combination Therapy : Often used in conjunction with other medications like ipratropium bromide for enhanced relief from rhinorrhea and nasal congestion .

Clinical Studies

  • Quality of Life Improvement : A recent study evaluated the impact of xylometazoline on quality of life (QoL) among patients suffering from nasal congestion due to the common cold. Results indicated significant improvements in sleep quality (73%), vitality (76%), physical activity (71%), social activity (80%), and overall sensation (81%) after treatment with this compound 0.1% .
  • Rapid Relief : Clinical trials have shown that xylometazoline provides rapid relief from nasal congestion, with effects lasting up to 10 hours. Patients reported high satisfaction levels compared to placebo treatments .
  • Safety Profile : Xylometazoline is generally well tolerated with mild side effects such as epistaxis (3.4%) and headache (3.4%). Importantly, it does not cause rebound congestion when used for short durations (less than 10 days) .

Table 1: Summary of Clinical Findings

Study FocusFindingsReference
Quality of Life ImprovementSignificant improvement in QoL scores
Efficacy DurationRelief lasts up to 10 hours
Side EffectsMild side effects; no rebound congestion

Table 2: Mechanism of Action Overview

Receptor TypeEffectRole in Nasal Congestion
Alpha-1VasoconstrictionReduces blood flow to nasal mucosa
Alpha-2BVasoconstrictionPredominantly expressed in nasal tissues

Wirkmechanismus

Xylometazoline hydrochloride works by stimulating alpha-adrenergic receptors in the nasal mucosa. This stimulation leads to the constriction of blood vessels, reducing blood flow and swelling in the nasal passages. The result is a decrease in nasal congestion and improved airflow . The compound mimics the molecular shape of adrenaline, allowing it to bind effectively to the receptors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    Oxymetazolin: Ein weiteres Imidazolinderivat, das als Nasenspray verwendet wird.

    Naphazolin: Ein Alpha-Adrenorezeptor-Agonist, der in Augentropfen und Nasensprays verwendet wird. Es hat eine kürzere Wirkdauer als Xylometazolinhydrochlorid.

    Phenylephrin: Ein selektiver Alpha-1-Adrenorezeptor-Agonist, der als abschwellendes Mittel verwendet wird. Es hat eine andere chemische Struktur und eine kürzere Wirkdauer als Xylometazolinhydrochlorid.

Einzigartigkeit: Xylometazolinhydrochlorid ist einzigartig aufgrund seines schnellen Wirkungseintritts und seiner lang anhaltenden Wirkung. Es bietet schnelle Linderung von verstopfter Nase und hält seine abschwellende Wirkung über mehrere Stunden an. Darüber hinaus macht seine hohe Selektivität für Alpha-Adrenorezeptoren es zu einem wirksamen und zuverlässigen Nasenspray .

Biologische Aktivität

Xylometazoline hydrochloride is a widely used topical nasal decongestant that primarily acts by stimulating alpha-adrenergic receptors in the nasal mucosa. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Xylometazoline is an imidazole derivative that mimics the shape of adrenaline, allowing it to bind effectively to alpha-1 (α1) and alpha-2 (α2) adrenergic receptors located in the lamina propria of nasal blood vessels. The activation of these receptors leads to vasoconstriction, reducing blood flow to the nasal mucosa and alleviating congestion.

Key Mechanisms:

  • Vasoconstriction: Constriction of large veins and smaller arteries in the nasal region results in reduced swelling and improved airflow.
  • Receptor Affinity: Xylometazoline shows higher selectivity for α2B-adrenoceptors compared to α1A, α2A, α2C, α1B, and α1D receptors, enhancing its decongestant effect without significant systemic side effects .

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of xylometazoline in treating nasal congestion associated with conditions such as the common cold and allergic rhinitis.

Table 1: Summary of Clinical Studies on Xylometazoline

Study ReferencePopulationTreatmentOutcomeFindings
Adults with common coldXylometazoline 0.1%Quality of Life (QoL)Significant improvement in QoL scores from day 1; sleep quality improved by 73%
Patients with nasal congestionXylometazoline vs placeboNasal congestion reliefXylometazoline provided significant relief for up to 10 hours compared to placebo
Patients post-nasal surgeryXylometazoline vs Oxymetazoline + DexpanthenolNasal congestion reliefOxymetazoline group showed better results than xylometazoline in reducing symptoms

Case Studies

Case Study 1: Quality of Life Improvement
In a real-world study involving adults suffering from nasal congestion due to the common cold, participants reported marked improvements in various QoL factors after using xylometazoline. From day one, symptoms such as "plugged nose" showed significant improvement (p = 0.0023), with overall QoL scores increasing significantly across all measured domains .

Case Study 2: Safety Profile
A systematic review indicated that xylometazoline is generally well tolerated. Adverse events were mild and included epistaxis (3.4%) and headache (3.4%). Importantly, no cases of rebound congestion or rhinitis medicamentosa were observed with short-term use (<10 days) .

Antioxidant Properties

Recent studies have highlighted additional biological activities of xylometazoline beyond its decongestant effects. An in vitro study demonstrated its antioxidant properties, showing that it inhibits lipid peroxidation and scavenges hydroxyl radicals. This suggests potential protective effects against oxidative stress associated with inflammation .

Eigenschaften

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWFCQYETHJKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045223
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218-35-5
Record name Xylometazoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylometazoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylometazoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xylometazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLOMETAZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S84033NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylometazoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Xylometazoline hydrochloride
Reactant of Route 3
Reactant of Route 3
Xylometazoline hydrochloride
Reactant of Route 4
Reactant of Route 4
Xylometazoline hydrochloride
Reactant of Route 5
Reactant of Route 5
Xylometazoline hydrochloride
Reactant of Route 6
Reactant of Route 6
Xylometazoline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.